molecular formula C11H13BrN2O4 B1469550 Methyl 3-(((5-bromopyridin-2-yl)methoxy)carbonylamino)propanoate CAS No. 1404431-72-6

Methyl 3-(((5-bromopyridin-2-yl)methoxy)carbonylamino)propanoate

Cat. No. B1469550
M. Wt: 317.14 g/mol
InChI Key: ZNQIJPNAVKZWQT-UHFFFAOYSA-N
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Description

Methyl 3-(((5-bromopyridin-2-yl)methoxy)carbonylamino)propanoate, also known as MBCP or Methyl 5-bromopicolinoylalaninate, is a novel organic compound1. It has gained attention due to its potential applications in various fields1.



Synthesis Analysis

The synthesis of Methyl 3-(((5-bromopyridin-2-yl)methoxy)carbonylamino)propanoate involves several steps2. Unfortunately, the exact details of the synthesis process are not available in the search results.



Molecular Structure Analysis

The molecular formula of Methyl 3-(((5-bromopyridin-2-yl)methoxy)carbonylamino)propanoate is C11H13BrN2O41. The molecular weight is 317.14 g/mol1.



Chemical Reactions Analysis

The chemical reactions involving Methyl 3-(((5-bromopyridin-2-yl)methoxy)carbonylamino)propanoate are not explicitly mentioned in the search results. However, given its structure, it can be inferred that it might undergo reactions typical of esters and bromopyridines.



Physical And Chemical Properties Analysis

The physical and chemical properties of Methyl 3-(((5-bromopyridin-2-yl)methoxy)carbonylamino)propanoate include its molecular weight (317.14 g/mol) and molecular formula (C11H13BrN2O4)1. Other properties such as melting point, boiling point, and density are not available in the search results.


Safety And Hazards

The safety and hazards associated with Methyl 3-(((5-bromopyridin-2-yl)methoxy)carbonylamino)propanoate are not specified in the search results. It’s always recommended to handle all chemicals with appropriate safety measures.


Future Directions

The future directions for the use and study of Methyl 3-(((5-bromopyridin-2-yl)methoxy)carbonylamino)propanoate are not specified in the search results. Given its recent attention due to potential applications1, it’s likely that further research will be conducted to explore its properties and uses.


Please note that this information is based on the available search results and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult with a subject matter expert.


properties

IUPAC Name

methyl 3-[(5-bromopyridin-2-yl)methoxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O4/c1-17-10(15)4-5-13-11(16)18-7-9-3-2-8(12)6-14-9/h2-3,6H,4-5,7H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQIJPNAVKZWQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC(=O)OCC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(((5-bromopyridin-2-yl)methoxy)carbonylamino)propanoate

Synthesis routes and methods

Procedure details

The title compound was prepared using a procedure analogous to methyl 2-((4-(1-(4-(2,3-dimethylphenoxy)butanoyl)-1,2,3,4-tetrahydroquinolin-5-yl)benzyloxy)carbonylamino)acetate except that 4-(1-(4-(2,3-dimethylphenoxy)butanoyl)-1,2,3,4-tetrahydroquinolin-5-yl)benzyl 4-nitrophenyl carbonate was replaced with (5-bromopyridin-2-yl)methyl 4-nitrophenyl carbonate and methyl 2-aminoacetate hydrochloride was replaced with methyl 3-aminopropanoate hydrochloride. LCMS, [M+H]+=317.0.
Name
methyl 2-((4-(1-(4-(2,3-dimethylphenoxy)butanoyl)-1,2,3,4-tetrahydroquinolin-5-yl)benzyloxy)carbonylamino)acetate
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0 (± 1) mol
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4-(1-(4-(2,3-dimethylphenoxy)butanoyl)-1,2,3,4-tetrahydroquinolin-5-yl)benzyl 4-nitrophenyl carbonate
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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Reaction Step Three
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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